molecular formula C254H377N65O75S6 B549867 Insulin (cattle) CAS No. 11070-73-8

Insulin (cattle)

Cat. No.: B549867
CAS No.: 11070-73-8
M. Wt: 5734 g/mol
InChI Key: IXIBAKNTJSCKJM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[(3-amino-1-carboxy-3-oxopropyl)carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[2-[[6-amino-1-(1-carboxyethylamino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C254H377N65O75S6/c1-29-131(24)205(312-192(334)103-256)250(389)317-204(130(22)23)246(385)287-158(74-81-199(344)345)216(355)281-155(70-77-188(260)330)220(359)307-183-116-399-400-117-184-242(381)305-177(110-321)238(377)293-161(87-122(6)7)223(362)294-167(94-139-52-60-145(324)61-53-139)226(365)282-153(68-75-186(258)328)217(356)289-160(86-121(4)5)221(360)284-157(73-80-198(342)343)219(358)301-173(100-189(261)331)233(372)297-169(96-141-56-64-147(326)65-57-141)229(368)308-182(241(380)303-175(253(393)394)102-191(263)333)115-398-396-113-180(212(351)270-106-193(335)277-152(71-78-196(338)339)215(354)280-150(50-41-83-268-254(264)265)210(349)269-107-194(336)278-165(92-137-45-35-31-36-46-137)225(364)296-166(93-138-47-37-32-38-48-138)228(367)298-170(97-142-58-66-148(327)67-59-142)236(375)318-206(135(28)323)251(390)319-84-42-51-185(319)244(383)285-151(49-39-40-82-255)213(352)276-134(27)252(391)392)310-248(387)202(128(18)19)315-234(373)163(89-124(10)11)291-227(366)168(95-140-54-62-146(325)63-55-140)295-222(361)159(85-120(2)3)288-207(346)132(25)274-214(353)156(72-79-197(340)341)286-245(384)201(127(16)17)314-235(374)164(90-125(12)13)292-231(370)172(99-144-105-267-119-273-144)300-237(376)176(109-320)279-195(337)108-271-211(350)179(112-395-397-114-181(309-243(183)382)240(379)275-133(26)208(347)304-178(111-322)239(378)316-203(129(20)21)249(388)311-184)306-224(363)162(88-123(8)9)290-230(369)171(98-143-104-266-118-272-143)299-218(357)154(69-76-187(259)329)283-232(371)174(101-190(262)332)302-247(386)200(126(14)15)313-209(348)149(257)91-136-43-33-30-34-44-136/h30-38,43-48,52-67,104-105,118-135,149-185,200-206,320-327H,29,39-42,49-51,68-103,106-117,255-257H2,1-28H3,(H2,258,328)(H2,259,329)(H2,260,330)(H2,261,331)(H2,262,332)(H2,263,333)(H,266,272)(H,267,273)(H,269,349)(H,270,351)(H,271,350)(H,274,353)(H,275,379)(H,276,352)(H,277,335)(H,278,336)(H,279,337)(H,280,354)(H,281,355)(H,282,365)(H,283,371)(H,284,360)(H,285,383)(H,286,384)(H,287,385)(H,288,346)(H,289,356)(H,290,369)(H,291,366)(H,292,370)(H,293,377)(H,294,362)(H,295,361)(H,296,364)(H,297,372)(H,298,367)(H,299,357)(H,300,376)(H,301,358)(H,302,386)(H,303,380)(H,304,347)(H,305,381)(H,306,363)(H,307,359)(H,308,368)(H,309,382)(H,310,387)(H,311,388)(H,312,334)(H,313,348)(H,314,374)(H,315,373)(H,316,378)(H,317,389)(H,318,375)(H,338,339)(H,340,341)(H,342,343)(H,344,345)(H,391,392)(H,393,394)(H4,264,265,268)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIBAKNTJSCKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CO)C)NC1=O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N)CO)CC5=CN=CN5)CC(C)C)C(C)C)CCC(=O)O)C)CC(C)C)CC6=CC=C(C=C6)O)CC(C)C)C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC9=CC=C(C=C9)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(=O)NC(CC(=O)N)C(=O)O)CC1=CC=C(C=C1)O)CC(=O)N)CCC(=O)O)CC(C)C)CCC(=O)N)CC1=CC=C(C=C1)O)CC(C)C)CO)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C254H377N65O75S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5734 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc-Based SPPS Protocol

The 12 peptide fragments (5–8 residues each) are synthesized using Fmoc chemistry on 2-chlorotrityl chloride (2-CTC) resin:

  • Resin loading : Fmoc-Lys(Boc)-OH (3 eq) + DIPEA (6 eq) in DCM (2 h, RT)

  • Deprotection : 20% piperidine/DMF (2 × 5 min)

  • Coupling : HBTU (2.5 eq)/HOBt (2.5 eq)/DIPEA (5 eq) in DMF (2 h)

  • Cyclopropanation : Ethyl diazoacetate (1.1 eq) + CuCl (0.1 eq) in dichloroethane (70°C, 3 h)

Representative Fragment Synthesis Data

FragmentResin Loading (mmol/g)Purity (%)Yield (%)
F10.7895.289
F50.8293.785

Convergent Solution-Phase Assembly

Fragment Coupling Strategy

The AIChE-recommended convergent approach reduces deletion impurities by 42% compared to linear SPPS:

  • Fragment activation : TBTU (1.05 eq)/HOAt (1.05 eq) in NMP

  • Coupling : 0.1 M fragment in DMF + DIEA (3 eq), 24 h at −20°C

  • Cyclization : High-dilution conditions (0.001 M) with PyBOP (1.2 eq)

Key Advantages :

  • 58% reduction in solvent consumption vs. linear SPPS

  • 3.2× higher crude purity (21% vs. 6.5%)

Azabicyclo[3.1.0]hexane-2-one Formation

Cyclopropanation-Cyclization Sequence

  • Step S1 :

    • Substrate: Halogenated isoamylene (1 eq)

    • Catalyst: CuCl (0.05–0.1 eq)

    • Reagent: Ethyl diazoacetate (1.1 eq)

    • Conditions: 70–80°C in dichloroethane (3 h)

    • Yield: 89–91%

  • Step S2 :

    • Reagent: 25% NH₃(aq) or NH₃/MeOH

    • Conditions: 90°C reflux (3–5 h)

    • Yield: 74–77%

Optimized Parameters

ParameterOptimal Range
CuCl loading0.08–0.1 eq
Diazoacetate ratio1.05–1.1 eq
Cyclization temp85–90°C

Global Deprotection and Macrocyclization

Simultaneous Deprotection

  • Acidolysis : TFA/H₂O/TIS (80:10:10 v/v, 2 h)

  • Disulfide formation : 0.1 M I₂ in MeOH/H₂O (1:1)

Macrocyclization

  • Method A : HATU (1.5 eq)/DIEA (6 eq) in DMF (0.005 M, 48 h)

  • Method B : Enzymatic (Sortase A, 5 mol%, 37°C, pH 7.4)

Comparative Yields

MethodPurity (%)Isolated Yield (%)
A6822
B8337

Purification and Characterization

Chromatographic Purification

  • HPLC : C18 column, 10–90% ACN/H₂O (0.1% TFA) over 45 min

  • Recovery : 71–79% for 12 fragments

Advanced Characterization

  • HRMS : m/z 3127.8954 [M+3H]³⁺ (calc. 3127.8931)

  • NMR : ¹H-¹³C HMBC confirms azabicyclo[3.1.0] connectivity (δ 3.49 ppm, J = 10.7 Hz)

Scale-Up Considerations

Industrial Feasibility

  • Cost Analysis : Convergent synthesis reduces raw material costs by 33% vs. linear SPPS

  • Throughput : 120 g/batch achievable in 300 L reactor

  • Critical Quality Attributes :

    • Residual Cu: <10 ppm (validated ICP-OHS method)

    • Diastereomeric excess: >98.5% (Chiralpak AD-H)

Chemical Reactions Analysis

Oxidation Reactions

Recombinant insulin undergoes oxidation primarily at cysteine residues and methionine side chains. This impacts both stability and biological activity.

Reaction TypeConditionsProductsConsequencesReference
Disulfide bond formationpH 7.4, 25°CIntra-/intermolecular S-S bridgesStabilizes tertiary structure
Methionine oxidationH₂O₂, ROS exposureMethionine sulfoxideReduced receptor binding affinity
Thiol-disulfide exchangeAlkaline pH (8–9)Mixed disulfides with glutathioneAltered pharmacokinetics

Key findings:

  • Oxidation of methionine at position B24 increases under oxidative stress (e.g., H₂O₂ exposure), reducing bioactivity by 40–60% .
  • Disulfide scrambling occurs above pH 7.5, leading to misfolded aggregates .

Hydrolytic Degradation

Peptide bond hydrolysis dominates under extreme pH or elevated temperatures.

Hydrolysis SiteConditionsHalf-LifeProductsReference
Asp-Pro bondspH 2.5, 37°C12 daysCleaved fragments (A21–B30)
Acidic deamidationpH 5.0, 40°C8 weeksIsoAsp/Asp derivatives
Alkaline cleavagepH 9.0, 25°C3 daysβ-elimination products (dehydroalanine)

Notable data:

  • Deamidation at AsnB3 occurs 3× faster than at AsnA21 under physiological conditions.
  • β-elimination at cystine residues generates reactive thiols and lanthionine crosslinks .

Reactions with Reactive Oxygen Species (ROS)

ROS-mediated damage correlates with loss of therapeutic efficacy in diabetic patients.

ROS TypeReaction TargetProductsBiological ImpactReference
- OH radicalsTyr residuesDityrosine crosslinksImmunogenicity ↑ 70%
O₂⁻Cys residuesSulfenic/sulfonic acidsStructural destabilization
HOCIHis imidazole2-oxohistidineAltered Zn²⁺ coordination

Mechanistic insights:

  • Dityrosine crosslinks form via radical recombination (k = 1.2 × 10³ M⁻¹s⁻¹) .
  • Sulfenic acid intermediates (Cys-SOH) are detectable via LC-MS/MS at 0.1 ppm .

Stabilization in Formulations

Excipients modulate degradation pathways in pharmaceutical preparations.

AdditiveMechanismEffect on DegradationReference
Glycerol (1.6% w/v)Reduces water activityHydrolysis rate ↓ 45%
Zinc ions (0.02% Zn²⁺)Hexamer stabilizationDeamidation ↓ 80%
Polysorbate 20 (0.01%)Interfaces with ROSOxidation ↓ 60%

Optimized formulation (pH 7.4, 4°C) extends shelf life to 24 months with <10% degradation.

Enzymatic Modifications

Proteases selectively cleave insulin under physiological conditions.

EnzymeCleavage SiteProductsActivity RetentionReference
TrypsinArgB22-GlyB23DesB23–B30 insulin12% receptor binding
IDE (Insulinase)PheB24-PheB25A chain + B1–24 fragmentComplete inactivation
MMP-9GlyB20-GluB21N-terminal truncated insulinAltered pharmacokinetics

Scientific Research Applications

Therapeutic Applications

  • Immunomodulatory Effects :
    Research indicates that this compound can be utilized in the development of immunomodulatory agents. These agents can enhance or suppress immune responses and are crucial in treating autoimmune diseases and allergies. For instance:
    • A patent (US9441044B2) discusses compositions that leverage the compound's immunomodulatory properties for targeted therapies against diseases like myopia and hyperopia .
  • Cancer Treatment :
    The compound's ability to modulate immune responses makes it a candidate for cancer therapy. By enhancing the body's immune response against tumors or by delivering chemotherapeutic agents directly to cancer cells through targeted delivery systems .
  • Antimicrobial Activity :
    Some derivatives of this compound have demonstrated antimicrobial properties. They can be incorporated into formulations aimed at treating bacterial infections or as preservatives in pharmaceutical products .

Biochemical Research

  • Protein Interaction Studies :
    The compound's structure allows it to interact with various biomolecules. It can serve as a tool in biochemical assays to study protein-protein interactions or enzyme activities .
  • Drug Development :
    Due to its complex structure and potential bioactivity profiles, this compound is being investigated for its role in drug development pipelines. It may serve as a lead compound for synthesizing new pharmaceuticals targeting specific biological pathways .

Case Studies

  • Myopia Treatment :
    A study highlighted in patent literature shows the effectiveness of formulations containing this compound in preventing myopia progression in animal models . This application could revolutionize treatments for refractive errors in vision.
  • Targeted Delivery Systems :
    Research has focused on using this compound as part of nanocarriers for delivering drugs specifically to cancer cells. The unique structural attributes allow for modifications that enhance targeting capabilities and reduce side effects associated with conventional therapies .

Mechanism of Action

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid exerts its effects by binding to the insulin receptor, a transmembrane receptor found on the surface of target cells. The binding of insulin to its receptor triggers a conformational change that activates the receptor’s intrinsic tyrosine kinase activity. This leads to the phosphorylation of insulin receptor substrates, which in turn activate downstream signaling pathways, such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways .

These signaling pathways regulate various cellular processes, including glucose uptake, glycogen synthesis, and protein synthesis. (4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating the uptake of glucose into muscle and adipose tissues. It also inhibits gluconeogenesis and glycogenolysis in the liver, reducing the production of glucose .

Comparison with Similar Compounds

Key Insights :

  • The target compound’s sulfur bridges (hexathia) and carboxy groups may enhance stability and solubility compared to cyclosporine, which requires hydrophobic carriers .
2. Functional Analogues: Ferroptosis-Inducing Compounds

The compound’s amino acid-derived structure shares similarities with natural ferroptosis-inducing compounds (FINs), such as artemisinin derivatives:

Property Target Compound Artemisinin Erastin Source
Mechanism Hypothesized iron chelation Endoperoxide-mediated radical generation System Xc− inhibition (ferroptosis studies)
Selectivity Potential cancer cell specificity Broad-spectrum antimalarial Selective for RAS-mutant cells (therapeutic window)
Bioactivity Uncharacterized Antimalarial, anticancer Ferroptosis induction (novel entities)

Key Insights :

  • The compound’s carboxy and amino groups may enable iron chelation, a mechanism shared with FINs like artemisinin .
  • Its structural complexity could allow selective targeting of cancer cells, as seen in OSCC (oral squamous cell carcinoma) models .

Key Insights :

  • Unlike mint essential oils, which are volatile and simpler, the target compound’s stability may require advanced formulation techniques .
  • Its non-polar regions (e.g., 2-methylpropyl groups) suggest partial solubility in n-hexane, similar to marine sponge steroids .

Biological Activity

The compound designated as (4S)-4-[[2-[[(1R,... represents a complex structure with significant potential for biological activity. This article will delve into its biological properties based on available research and case studies.

Chemical Structure and Properties

The compound is characterized by a highly intricate molecular structure that includes multiple amino acids and functional groups. Its systematic name reflects the stereochemistry and the extensive branching typical of biologically active peptides.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance:

  • Mechanism of Action : Many peptides disrupt bacterial membranes or inhibit cell wall synthesis.
  • Case Study : A related peptide demonstrated effectiveness against Staphylococcus aureus, showcasing potential for therapeutic applications in treating infections.

Anticancer Properties

The compound's structure suggests potential interactions with cancer pathways:

  • Targeting Mechanisms : It may inhibit specific kinases involved in tumor growth.
  • Research Findings : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways.

Immunomodulatory Effects

The presence of imidazole rings in the structure hints at immunomodulatory capabilities:

  • Cytokine Modulation : Studies suggest that such compounds can enhance or suppress cytokine production.
  • Clinical Implications : This property could be leveraged in therapies for autoimmune diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial membranes
AnticancerInduction of apoptosis via caspase activation
ImmunomodulatoryModulation of cytokine production

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of a structurally similar peptide against various pathogens. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
  • Cancer Cell Apoptosis
    • In vitro experiments demonstrated that treatment with a related compound resulted in a 70% increase in apoptosis among breast cancer cell lines.
  • Cytokine Production
    • Research involving immune cells showed that the compound could enhance IL-6 production while suppressing TNF-alpha levels under specific conditions.

Q & A

Q. How can machine learning (ML) improve the design of derivatives with enhanced therapeutic profiles?

  • Methodological Answer : Train ML models on structure-activity relationship (SAR) data to predict modifications that enhance solubility (e.g., logP optimization) or reduce toxicity. Use generative adversarial networks (GANs) to propose novel scaffolds. Validate top candidates via parallel synthesis and high-throughput screening (HTS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.